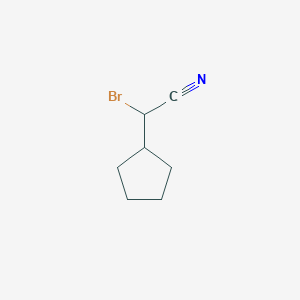

2-Bromo-2-cyclopentylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Construction of Indole Skeletons

The development of a palladium-catalyzed tandem addition/cyclization method has been significant in constructing indole skeletons. This strategy utilizes 2-(2-aminoaryl)acetonitriles for direct construction, showing good functional group tolerance and chemoselectivity. Halogen substituents like bromo are amenable to further synthetic elaborations, expanding product diversity (Yu et al., 2017).

2. Bromo-cyanomethylative Cyclization of Enynes

A copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes has been demonstrated, involving 2-bromoacetonitrile. This process enables alkyl radical generation and triggers a radical addition/cyclization/bromination sequence, yielding various vinyl C-Br bonds containing functionalized heterocycles (Zhu et al., 2022).

3. Formation of Cyclopropane Derivatives

The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, including a process involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen, leads to the formation of cyclopropane bis-lactones. This showcases the utility of bromo-substituted compounds in complex molecular construction (Fariña et al., 1986).

4. Preparation of 2-Bromo-1-Alkenes from 1-Alkynes

The microwave-assisted hydrobromination of 1-alkynes using a combination of lithium bromide (LiBr), chlorotrimethylsilane (TMSCl), and tetraethylammonium bromide (TEAB) in acetonitrile offers a clean and convenient method to generate 2-bromo-1-alkenes. This highlights the role of bromo compounds in synthesizing alkenes (Bunrit et al., 2011).

5. Synthesis of Benzocyclotrimers

2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene serves as a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. The cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, demonstrating the utility of bromo compounds in complex ring formation (Dalkılıç et al., 2009).

6. Antibacterial Activity of Cyanopyridine Derivatives

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was used as a substrate for synthesizing new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This highlights the potential biological applications of bromo-substituted compounds (Bogdanowicz et al., 2013).

properties

IUPAC Name |

2-bromo-2-cyclopentylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOYEUORMICJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopentylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)

![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)